molecular formula C7H8ClN3O B1410575 5-Chloro-N-ethylpyrazine-2-carboxamide CAS No. 1642321-68-3

5-Chloro-N-ethylpyrazine-2-carboxamide

Cat. No.: B1410575
CAS No.: 1642321-68-3
M. Wt: 185.61 g/mol
InChI Key: ZMZAXFZVJCVYPH-UHFFFAOYSA-N
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Description

5-Chloro-N-ethylpyrazine-2-carboxamide: is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-N-ethylpyrazine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of pyrazine derivatives on various biological systems. It helps in understanding the structure-activity relationship of pyrazine-based compounds.

Medicine: It is investigated for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

  • 5-Chloropyrazine-2-carboxamide
  • N-Ethylpyrazine-2-carboxamide
  • 5-Chloro-N-methylpyrazine-2-carboxamide

Comparison: 5-Chloro-N-ethylpyrazine-2-carboxamide is unique due to the presence of both a chlorine atom and an ethyl group on the pyrazine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the chlorine atom enhances its reactivity in substitution reactions, while the ethyl group influences its pharmacokinetic properties .

Properties

IUPAC Name

5-chloro-N-ethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-11-6(8)4-10-5/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZAXFZVJCVYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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